1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine
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Overview
Description
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound belonging to the indoleamine class. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which imparts unique chemical and biological properties. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is induced in response to inflammatory stimuli and promotes immune tolerance through effector T-cell anergy and enhanced Treg function .
Mode of Action
This compound acts as an IDO1 inhibitor . It interacts with IDO1, preventing it from catalyzing the oxidation of L-tryptophan . This inhibition disrupts the immunosuppressive environment that tumors use to evade the immune system .
Biochemical Pathways
The compound affects the kynurenine pathway . Normally, IDO1 catalyzes the initial step of this pathway, oxidizing L-tryptophan and inducing the accumulation of kynurenine metabolites . These metabolites suppress T-cell activity and allow tumor cells to escape immune surveillance . By inhibiting IDO1, the compound prevents the production of these immunosuppressive metabolites .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. After dosing, the median time to maximum plasma concentration for the active enantiomer is 1.5–3.0 hours, and the mean elimination half-life is 2 to 4 hours . Urinary recovery of the active enantiomer is low (<1%), indicating that the compound is primarily eliminated through other routes .
Result of Action
The inhibition of IDO1 by this compound disrupts the immunosuppressive environment that tumors rely on for survival . This can lead to enhanced immune response against the tumor cells .
Biochemical Analysis
Biochemical Properties
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine has been found to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO-1) . IDO-1 is a heme-containing enzyme that initiates the kynurenine pathway by catalyzing the first step in L-tryptophan catabolism . The compound’s interaction with IDO-1 suggests a potential role in modulating tryptophan metabolism .
Cellular Effects
The compound’s interaction with IDO-1 suggests that it may influence various types of cells and cellular processes. IDO-1 is known to induce an immunosuppressive environment, promoting immune tolerance through effector T-cell anergy and enhanced Treg function . Therefore, this compound may potentially influence these cellular functions.
Molecular Mechanism
Its interaction with IDO-1 suggests that it may exert its effects at the molecular level through binding interactions with this enzyme . This could potentially lead to changes in enzyme activity, influencing the catabolism of L-tryptophan and subsequent production of kynurenine .
Metabolic Pathways
This compound’s involvement in the kynurenine pathway suggests that it may interact with enzymes or cofactors involved in this metabolic pathway
Preparation Methods
The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common method includes the acylation of indoles at the 3-position, followed by further functionalization to introduce the fluorine atom and the amine group. For instance, the acylation can be achieved using reagents like Et2AlCl in a solvent such as dichloromethane at low temperatures . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the indole ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, forming complex indole derivatives with potential biological activities
Scientific Research Applications
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Comparison with Similar Compounds
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other IDO1 inhibitors and indole derivatives:
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Another IDO1 inhibitor with a similar indole structure but different functional groups, leading to variations in biological activity and pharmacokinetics.
5-fluorotryptophan: A fluorinated tryptophan analogue used in enzyme mechanism studies, sharing the fluorine substitution but differing in the overall structure and applications.
Indole-3-carbaldehyde derivatives: These compounds are used in multicomponent reactions to synthesize biologically active molecules, highlighting the versatility of the indole scaffold.
Properties
CAS No. |
118096-08-5 |
---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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